molecular formula C19H19ClN4OS B2980278 2-[(5-chloropyridin-2-yl)amino]-N-[(4-ethylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide CAS No. 1351805-89-4

2-[(5-chloropyridin-2-yl)amino]-N-[(4-ethylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B2980278
CAS No.: 1351805-89-4
M. Wt: 386.9
InChI Key: NQWWBKIZEBFOEX-UHFFFAOYSA-N
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Description

2-[(5-chloropyridin-2-yl)amino]-N-[(4-ethylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloropyridine moiety, an ethylphenyl group, and a thiazole ring, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chloropyridin-2-yl)amino]-N-[(4-ethylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(5-chloropyridin-2-yl)amino]-N-[(4-ethylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

2-[(5-chloropyridin-2-yl)amino]-N-[(4-ethylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(5-chloropyridin-2-yl)amino]-N-[(4-ethylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chloropyridine: A related compound with a simpler structure, used as an intermediate in organic synthesis.

    4-Ethylbenzylamine: Another related compound with similar functional groups, used in the synthesis of pharmaceuticals.

Uniqueness

2-[(5-chloropyridin-2-yl)amino]-N-[(4-ethylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide is unique due to its combination of a chloropyridine moiety, an ethylphenyl group, and a thiazole ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(5-chloropyridin-2-yl)amino]-N-[(4-ethylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4OS/c1-3-13-4-6-14(7-5-13)10-22-18(25)17-12(2)23-19(26-17)24-16-9-8-15(20)11-21-16/h4-9,11H,3,10H2,1-2H3,(H,22,25)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWWBKIZEBFOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C2=C(N=C(S2)NC3=NC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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